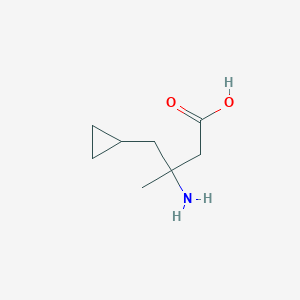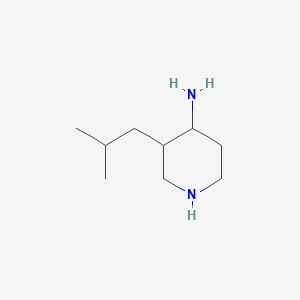
3-(2-Methylpropyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)piperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, serving as essential building blocks in drug design and synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)piperidin-4-amine typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . The process may include multiple steps, such as dehydroxylation and pyridine reduction, to achieve the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for piperidine derivatives often employ continuous flow reactions and microwave irradiation to enhance efficiency and yield . These methods allow for the large-scale synthesis of compounds like this compound, making them suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
3-(2-Methylpropyl)piperidin-4-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Methylpropyl)piperidin-4-amine include:
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the resulting unique pharmacological profile. Its distinct chemical structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
3-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-7(2)5-8-6-11-4-3-9(8)10/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
MKNLCOQICNCYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


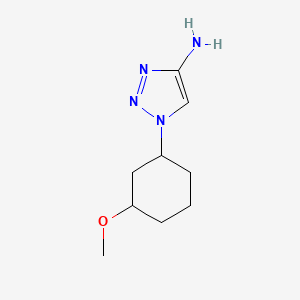
![3-(Dimethylamino)-1-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-en-1-one](/img/structure/B15273648.png)
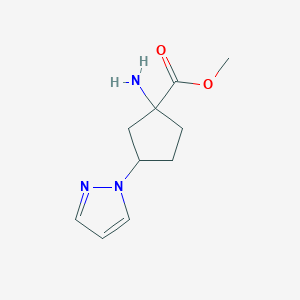
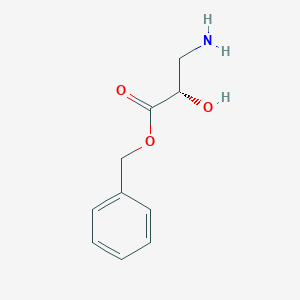
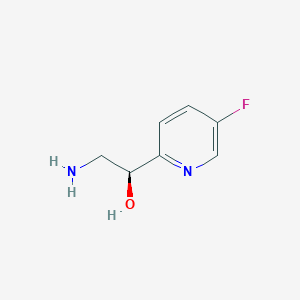
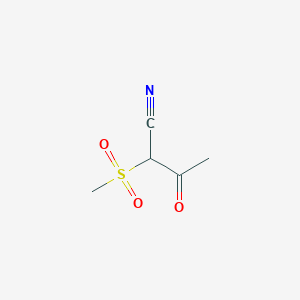
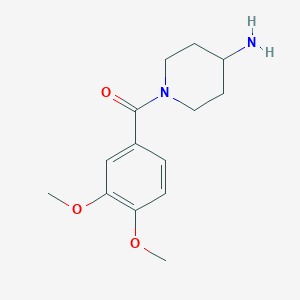
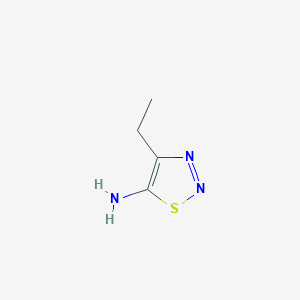
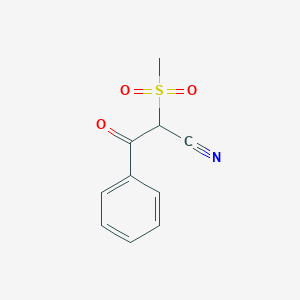
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
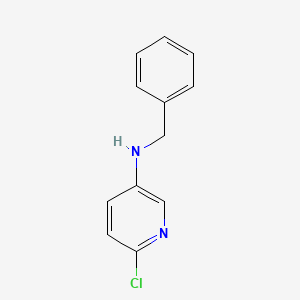
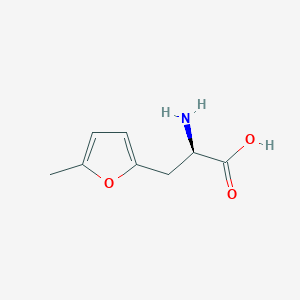
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
